Des-2,4-Dihydroxy Pantothenic Acid

Description

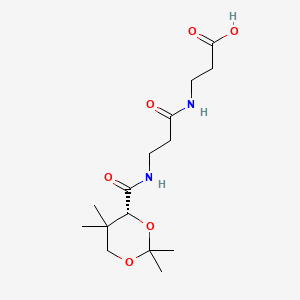

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H26N2O6 |

|---|---|

Molecular Weight |

330.38 g/mol |

IUPAC Name |

3-[3-[[(4R)-2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl]amino]propanoylamino]propanoic acid |

InChI |

InChI=1S/C15H26N2O6/c1-14(2)9-22-15(3,4)23-12(14)13(21)17-7-5-10(18)16-8-6-11(19)20/h12H,5-9H2,1-4H3,(H,16,18)(H,17,21)(H,19,20)/t12-/m0/s1 |

InChI Key |

VKBAMKZZEZTJLI-LBPRGKRZSA-N |

Isomeric SMILES |

CC1(COC(O[C@H]1C(=O)NCCC(=O)NCCC(=O)O)(C)C)C |

Canonical SMILES |

CC1(COC(OC1C(=O)NCCC(=O)NCCC(=O)O)(C)C)C |

Origin of Product |

United States |

Biosynthetic Pathways of Des 2,4 Dihydroxy Pantothenic Acid

Precursor Compounds and their Conversion

The biosynthesis of pantothenic acid proceeds from two distinct branches that converge in the final step. The first branch produces D-pantoate, and the second produces β-alanine. wikipedia.org

The journey to D-pantoate begins with α-ketoisovalerate, an intermediate in the biosynthetic pathway of the amino acid valine. nih.gov α-ketoisovalerate undergoes a hydroxymethylation reaction to form α-ketopantoate. This intermediate is then reduced to yield the final pantoate molecule. nih.govnih.gov

The second precursor, β-alanine, is primarily synthesized from the amino acid L-aspartate in most bacteria. nih.gov A single decarboxylation step converts L-aspartate into β-alanine. nih.gov In plants, however, the synthesis of β-alanine appears to follow a different route, as they lack a direct homolog of the bacterial enzyme responsible for this conversion. Alternative proposed pathways in plants involve the degradation of spermine, propionate, or uracil. researchgate.netnih.gov

Enzymatic Steps Leading to Pantothenic Acid Formation

The formation of pantothenic acid from its precursors is a multi-step enzymatic process. The pathway is best characterized in bacteria like Escherichia coli. nih.gov It involves four key enzymes: ketopantoate hydroxymethyltransferase (PanB), ketopantoate reductase (PanE), aspartate-1-decarboxylase (PanD), and pantothenate synthetase (PanC). nih.govfrontiersin.org

Identification and Characterization of Key Enzymes

The enzymes of the pantothenate pathway have been identified and characterized in various organisms, particularly in bacteria and, more recently, in plants and fungi. nih.govnih.govnih.gov

| Enzyme | Gene | Function | Organism(s) Studied |

| Ketopantoate Hydroxymethyltransferase | panB | Catalyzes the formation of α-ketopantoate from α-ketoisovalerate. researchgate.net | E. coli, A. nidulans, Arabidopsis nih.govnih.govresearchgate.net |

| Ketopantoate Reductase | panE / apbA | Reduces α-ketopantoate to D-pantoate. nih.govebi.ac.uk | E. coli, S. aureus, Francisella nih.govuga.edunih.gov |

| Aspartate 1-decarboxylase | panD | Catalyzes the decarboxylation of L-aspartate to β-alanine. ebi.ac.uk | E. coli, M. tuberculosis ebi.ac.uknih.gov |

| Pantothenate Synthetase | panC | Condenses D-pantoate and β-alanine to form pantothenate. frontiersin.org | E. coli, M. tuberculosis nih.govfrontiersin.org |

In the plant Arabidopsis thaliana, two genes (panB1, panB2) have been identified for ketopantoate hydroxymethyltransferase and one (panC) for pantothenate synthetase. nih.gov However, a clear homolog for the bacterial aspartate decarboxylase (panD) is absent, indicating an alternative pathway for β-alanine synthesis. researchgate.netnih.gov Some bacteria also possess alternative enzymes; for instance, some can use acetohydroxy acid isomeroreductase (IlvC) or a newly discovered enzyme, PanG, to perform the ketopantoate reductase step. nih.govasm.org

Reaction Mechanisms of Biosynthetic Enzymes

Each enzyme in the pathway employs a specific catalytic mechanism to perform its function.

Ketopantoate Hydroxymethyltransferase (PanB): This enzyme catalyzes a reversible aldol (B89426) addition. researchgate.net It transfers a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate, forming α-ketopantoate. nih.gov

Ketopantoate Reductase (PanE): This enzyme catalyzes the NADPH-dependent reduction of the keto group in α-ketopantoate to a hydroxyl group, yielding (R)-pantoate. uga.edunih.gov The reaction in E. coli follows a sequential ordered mechanism where NADPH binds first, followed by the substrate, ketopantoate. nih.gov

Aspartate 1-decarboxylase (PanD): This enzyme facilitates the decarboxylation of L-aspartate. The mechanism is notable for its use of a pyruvoyl group as a prosthetic cofactor, which is formed by an autocatalytic post-translational cleavage of a pro-protein. ebi.ac.uk The aspartate forms an imine with the pyruvoyl group, which acts as an electron sink to facilitate the removal of the carboxyl group. ebi.ac.ukresearchgate.net

Pantothenate Synthetase (PanC): This final enzyme catalyzes an ATP-dependent condensation reaction. uniprot.org The mechanism proceeds in two steps via a "Bi Uni Uni Bi Ping Pong" kinetic model. nih.govnih.gov First, ATP and pantoate bind, and the pantoate is activated by adenylylation to form a pantoyl-adenylate intermediate, with the release of pyrophosphate. frontiersin.orgnih.gov Next, β-alanine performs a nucleophilic attack on the activated intermediate, forming pantothenate and releasing AMP. nih.gov

Cofactor Requirements for Biosynthetic Reactions

The enzymes of the pantothenate pathway rely on specific cofactors and ions to function correctly.

| Enzyme | Cofactor/Ion Requirement | Role of Cofactor/Ion |

| Ketopantoate Hydroxymethyltransferase (PanB) | 5,10-methylenetetrahydrofolate, Mg²⁺/Mn²⁺ | Donates the one-carbon hydroxymethyl unit. nih.govresearchgate.net Metal ion is required for this Class II aldolase. researchgate.net |

| Ketopantoate Reductase (PanE) | NADPH | Provides the reducing equivalents (hydride ion) for the reduction of the keto group. nih.govuga.edu |

| Aspartate 1-decarboxylase (PanD) | Pyruvoyl group (covalently bound) | Acts as an electron sink to facilitate decarboxylation. ebi.ac.uk |

| Pantothenate Synthetase (PanC) | ATP, Mg²⁺/Mn²⁺, K⁺/NH₄⁺ | Provides energy and the adenyl group for pantoate activation. frontiersin.orguniprot.org Divalent cations are essential for ATP binding and catalysis; monovalent cations also activate the enzyme. uniprot.org |

Plant Biosynthesis of Des-2,4-Dihydroxy Pantothenic Acid

Plants, like microbes, synthesize their own pantothenate. researchgate.netnih.gov Research on species like Arabidopsis thaliana has revealed that the pathway shares similarities with the bacterial pathway but also has distinct features. researchgate.net For instance, two KPHMT enzymes (PanB1, PanB2) have been identified and are localized to the mitochondria. nih.gov In contrast, pantothenate synthetase (PanC) is found in the cytosol. nih.gov This subcellular separation implies that pathway intermediates must be transported across the mitochondrial membrane. nih.gov A significant difference is the apparent absence of the panD gene for aspartate decarboxylase in plants. nih.gov This suggests that plants utilize an alternative, yet to be fully elucidated, pathway for producing the β-alanine precursor. researchgate.net

Evolutionary Conservation of this compound Biosynthesis

The biosynthesis of pantothenate and its subsequent conversion to Coenzyme A show a fascinating pattern of evolutionary conservation and divergence across the domains of life. Comparative analysis of the enzymes' sequences and structures suggests that the pantothenate biosynthesis pathway likely evolved through a "patchwork mechanism," where individual enzymes were recruited separately from diverse protein families. nih.govnih.gov

Phylogenetic studies reveal a mosaic of relationships among the genes of the CoA biosynthetic pathway in bacteria, archaea, and eukaryotes. oup.com The set of enzymes found in E. coli is widely conserved among bacteria, suggesting it represents the ancestral bacterial pathway. oup.com Similarly, the enzymes for converting pantothenate to CoA are well-conserved within eukaryotes, who likely inherited the genes for pantothenate synthesis from bacteria. oup.com

A significant divergence is observed between the canonical bacterial/eukaryotic pathway and the pathway found in most archaea. oup.com While bacteria typically use pantothenate synthetase (PS) to condense pantoate and β-alanine, and then pantothenate kinase (PanK) to phosphorylate pantothenate, archaea employ a different strategy. oup.com They first phosphorylate D-pantoate using pantoate kinase (PoK). This is followed by the condensation of D-4-phosphopantoate with β-alanine, a reaction catalyzed by phosphopantothenate synthetase (PPS). oup.com

This evolutionary divide is not absolute. Evidence of horizontal gene transfer has been identified, blurring the lines between the domains. oup.com For instance, some archaeal genomes contain homologues of bacterial pantothenate biosynthesis enzymes, likely acquired from thermophilic bacteria. oup.com Conversely, symbiotic bacteria from the group Candidatus poribacteria have been found to possess the archaeal-type enzymes, pantoate kinase and phosphopantothenate synthetase, indicating a mosaic evolution even within the bacterial domain. oup.com

The family of pantothenate kinases (PanK), which catalyze the first committed step in CoA synthesis from pantothenate, are evolutionarily conserved proteins found in prokaryotes and eukaryotes. researchgate.net Three main types of PanK have been classified based on their sequences: Type I and Type III are widespread in bacteria, while Type II is predominantly found in eukaryotes. oup.com

The indispensability of Coenzyme A for central metabolism underscores the ancient origins of this biosynthetic network. nih.govoup.com The prebiotic formation and stability of pantothenate precursors suggest that CoA's function was important in the earliest metabolic pathways. nih.gov While the core pathway to synthesize CoA from pantothenate is largely conserved, the ability to produce pantothenate itself has been lost in some lineages, such as animals and certain parasitic apicomplexans, which must instead rely on transporting the vitamin from their environment or host. nih.gov

Enzymology of Des 2,4 Dihydroxy Pantothenic Acid Interconversions

Mutational Analysis of Active Sites and Catalytic Residues

Pantothenate synthetase (PS) catalyzes the ATP-dependent condensation of pantoate and β-alanine to form pantothenate. nih.gov Mutational studies on pantothenate synthetase from Mycobacterium tuberculosis have identified several highly conserved residues as essential for its catalytic activity. nih.govacs.org These residues play critical roles in the binding of substrates and the stabilization of the pantoyl adenylate intermediate. nih.govacs.org

Three-dimensional structural analyses of the M. tuberculosis enzyme indicated the potential importance of His44, His47, Asn69, Gln72, Lys160, and Gln164. nih.govacs.org To investigate their functions, these residues were individually replaced with alanine (B10760859). The substitution of His44, His47, Asn69, Gln72, and Lys160 resulted in a more than 1000-fold decrease in enzyme activity. acs.orgelsevierpure.com The Q164A mutant also showed a significant, albeit less drastic, 50-fold reduction in activity. acs.orgelsevierpure.com

Further kinetic analysis revealed that these residues are crucial for the formation of the pantoyl adenylate intermediate. nih.gov The rate of this initial adenylation step was reduced by 40- to 1000-fold in the mutant enzymes. nih.govacs.orgelsevierpure.com Consequently, the subsequent formation of pantothenate from the adenylate intermediate and β-alanine was either undetectable or significantly reduced in these mutants. acs.org Isothermal titration calorimetry experiments demonstrated that mutating His47 or Lys160 to alanine led to a decreased binding affinity for ATP. nih.govacs.org These findings collectively underscore the critical roles of these conserved residues in both the formation and stabilization of the reactive pantoyl adenylate intermediate during the catalytic cycle of pantothenate synthetase. acs.org

Table 1: Mutational Analysis of Active Site Residues in Mycobacterium tuberculosis Pantothenate Synthetase

| Mutated Residue | Effect on Overall Enzyme Activity | Effect on Pantoyl Adenylate Formation | Proposed Role |

|---|---|---|---|

| His44 | >1000-fold reduction acs.orgelsevierpure.com | 40-1000-fold reduction nih.govacs.org | Essential for formation and stabilization of the pantoyl adenylate intermediate. nih.gov |

| His47 | >1000-fold reduction acs.orgelsevierpure.com | 40-1000-fold reduction; Decreased ATP affinity nih.govacs.org | Essential for formation and stabilization of the pantoyl adenylate intermediate; ATP binding. nih.govacs.org |

| Asn69 | >1000-fold reduction acs.orgelsevierpure.com | 40-1000-fold reduction nih.govacs.org | Essential for formation and stabilization of the pantoyl adenylate intermediate. nih.gov |

| Gln72 | >1000-fold reduction acs.orgelsevierpure.com | 40-1000-fold reduction nih.govacs.org | Interacts with pantoate; Essential for formation and stabilization of the pantoyl adenylate intermediate. acs.orgnih.gov |

| Lys160 | >1000-fold reduction acs.orgelsevierpure.com | 40-1000-fold reduction; Decreased ATP affinity nih.govacs.org | Critical for pantoyl adenylate formation; ATP binding. nih.govacs.org |

| Gln164 | 50-fold reduction acs.orgelsevierpure.com | 40-fold reduction acs.org | Interacts with pantoate; Contributes to the formation and stabilization of the pantoyl adenylate intermediate. acs.orgnih.gov |

Ketopantoate reductase (KPR) catalyzes the NADPH-dependent reduction of α-ketopantoate to D-pantoate. nih.govacs.org Mutational and chemical rescue studies on the Escherichia coli enzyme have been instrumental in identifying key catalytic and substrate-binding residues. nih.govresearchgate.net

Six strictly conserved residues (Lys72, Lys176, Glu210, Glu240, Asp248, and Glu256) were mutated to alanine to probe their functions. nih.gov Among these, the K176A and E256A mutants exhibited the most significant effects, with 233- and 42-fold decreases in Vmax, respectively. nih.govresearchgate.net These mutations also led to substantial increases in the Km for ketopantoate, indicating a role in substrate binding. nih.govresearchgate.net The double mutant, K176A/E256A, was found to be completely inactive. nih.govacs.orgresearchgate.net

Chemical rescue experiments provided further insights into the specific roles of these residues. The activity of the K176A mutant was significantly increased by the addition of exogenous primary amines, suggesting that Lys176 functions as a general acid in the catalytic mechanism. nih.gov The insensitivity of this rescue to the pKa of the rescuing agent suggested that the chemical reaction itself is not the rate-limiting step. nih.gov For the E256A mutant, the addition of formate (B1220265) nearly restored wild-type activity, supporting a crucial role for Glu256 in binding the ketopantoate substrate. nih.govresearchgate.net

Further structural and kinetic studies have also implicated other residues in the function of KPR. nih.govacs.org Mutational analysis has shown that Asn98 is involved in the catalytic mechanism, while Ser244 is important for substrate binding. nih.gov Additionally, Arg31 and Lys72 have been identified as being important for the binding of the cofactor, NADPH. nih.gov In Staphylococcus aureus KPR, which exists as a dimer, mutations at the dimer interface, such as Phe279 to Arg, have been shown to destabilize the dimer and reduce enzyme activity, highlighting the importance of the quaternary structure for function. uga.edu

Table 2: Mutational Analysis of Active Site and Key Residues in Escherichia coli Ketopantoate Reductase

| Mutated Residue | Effect on Vmax | Effect on Km (Ketopantoate) | Proposed Role |

|---|---|---|---|

| Lys176 | 233-fold decrease nih.govresearchgate.net | 336-fold increase nih.govresearchgate.net | General acid in catalysis; Substrate binding. nih.govacs.org |

| Glu256 | 42-fold decrease nih.govresearchgate.net | 63-fold increase nih.govresearchgate.net | Substrate binding. nih.govacs.org |

| Asn98 | Implicated in catalysis nih.gov | - | Catalytic mechanism; Substrate binding. nih.govacs.org |

| Ser244 | Implicated in catalysis nih.gov | Important for substrate binding nih.gov | Substrate binding. nih.gov |

| Arg31 | Implicated in catalysis nih.gov | - | Cofactor (NADPH) binding. nih.gov |

| Lys72 | Wild-type kinetics nih.gov | Wild-type kinetics nih.gov | Cofactor (NADPH) binding. nih.gov |

Genetic and Molecular Regulation of Des 2,4 Dihydroxy Pantothenic Acid Pathways

Gene Identification and Cloning for Biosynthetic Enzymes

The genes encoding the enzymes for pantothenate biosynthesis have been identified and cloned in various organisms, with Escherichia coli and Salmonella typhimurium being extensively studied models. nih.gov The primary genes involved are panB, panC, and panD, which encode for ketopantoate hydroxymethyltransferase, pantothenate synthetase, and aspartate-1-decarboxylase, respectively. nih.govnih.gov An additional gene, panE, codes for ketopantoate reductase. nih.gov In some bacteria, such as Corynebacterium, the panB and panC genes are found on the same operon, designated panBC. google.com

The identification of these genes was achieved through the characterization of pantothenate auxotrophs, which are mutants unable to synthesize their own pantothenate and require it for growth. nih.gov Enzymatic assays on these mutants revealed deficiencies in specific enzymes of the pathway, linking the mutated gene to its corresponding enzyme. nih.gov For instance, panB mutants were found to be deficient in ketopantoate hydroxymethyltransferase activity. nih.gov The cloning of these genes, often facilitated by techniques like phage P1-mediated three-factor crosses, has allowed for their detailed molecular and functional analysis. nih.gov

In higher plants like Arabidopsis, homologues of the bacterial panB and panC genes have also been identified and cloned, indicating a conserved biosynthetic pathway. sigmaaldrich.com However, a direct homologue for the E. coli panD gene appears to be absent, suggesting that plants utilize an alternative route for β-alanine synthesis. sigmaaldrich.com

Table 1: Key Biosynthetic Enzymes and Corresponding Genes in E. coli

| Enzyme | Gene | Function in Pantothenate Biosynthesis |

|---|---|---|

| Ketopantoate hydroxymethyltransferase | panB | Catalyzes the formation of α-ketopantoate from α-ketoisovalerate. nih.gov |

| Ketopantoate reductase | panE | Reduces α-ketopantoate to D-pantoate. nih.gov |

| Aspartate-1-decarboxylase | panD | Synthesizes β-alanine from aspartate. nih.gov |

| Pantothenate synthetase | panC | Condenses D-pantoate and β-alanine to form pantothenate. nih.gov |

Transcriptional Regulation of Genes Involved in Pantothenic Acid Metabolism

The expression of genes involved in pantothenate metabolism is subject to transcriptional regulation, ensuring that the synthesis of the vitamin is aligned with the cell's metabolic needs. In many bacteria, the genes for pantothenate biosynthesis are organized into operons, allowing for coordinated expression. For example, in E. coli, the panB and panC genes are located in an operon. nih.gov

In some organisms, regulatory elements within the mRNA itself can control gene expression. For instance, in the biosynthesis of thiamin, another B vitamin, a conserved RNA secondary structure called the THI element acts as a riboswitch, regulating gene expression in response to thiamin pyrophosphate levels. nih.gov While a similar mechanism for pantothenate is not as well-defined, the principle of metabolite-sensing RNA structures is a potential mode of regulation.

Furthermore, global regulatory proteins can influence the expression of metabolic genes. In human cells, the tumor suppressor protein p53 has been shown to directly regulate the transcription of the PANK1 gene, which encodes a pantothenate kinase. nih.gov This suggests a link between metabolic control and broader cellular processes like the stress response. nih.gov

Post-Transcriptional and Translational Control Mechanisms

Post-transcriptional and translational control mechanisms add further layers of regulation to the pantothenate biosynthetic pathway, ensuring a fine-tuned response to changing cellular conditions. Post-transcriptional regulation encompasses processes that occur after an RNA molecule has been synthesized but before it is translated into a protein. wikipedia.org These can include alternative splicing, mRNA stability, and localization. wikipedia.org RNA binding proteins (RBPs) play a crucial role in these processes by binding to specific sequences or secondary structures within the RNA, often in the untranslated regions (UTRs). wikipedia.org

In prokaryotes, a mechanism known as transcription attenuation can regulate gene expression. wikipedia.org This process involves the premature termination of transcription, often influenced by the nascent RNA chain adopting a specific secondary structure. wikipedia.org While well-documented for other biosynthetic operons, its specific role in pantothenate gene regulation is an area of ongoing investigation.

Translational control directly modulates the rate at which an mRNA is translated into a protein. This can be influenced by factors such as the availability of initiation factors, the presence of upstream open reading frames (uORFs), and the binding of regulatory molecules to the mRNA. In the context of pantothenate biosynthesis, the intracellular concentrations of precursors and end-products could potentially influence the translation of the biosynthetic enzymes.

Genomic Context of Pantothenic Acid Pathway Genes

The organization of genes within a genome provides insights into their functional relationships and evolutionary history. In many bacteria, the genes for pantothenate biosynthesis are clustered together in operons. google.comresearchgate.net This co-localization facilitates the coordinated regulation of the entire pathway. For example, in E. coli, the genes panB, panD, and panC are located in close proximity on the chromosome. nih.gov In Francisella species, a putative pantothenate operon contains the genes panG, panB, panC, and panD, along with the pantothenate kinase gene coaX. researchgate.net This conserved genomic organization across different species underscores the importance of this pathway. researchgate.net

The genomic context also includes the surrounding genes, which may or may not be directly involved in pantothenate biosynthesis but can provide clues about the pathway's integration with other cellular processes. The analysis of these gene neighborhoods can reveal functional linkages to other metabolic pathways or transport systems. researchgate.net

Table 2: Genomic Organization of Pantothenate Biosynthesis Genes in Select Bacteria

| Organism | Gene Cluster/Operon | Conserved Gene Order |

|---|---|---|

| Escherichia coli | pan locus | aceF panB panD panC tonA nih.gov |

| Corynebacterium | panBC operon | panB and panC co-transcribed. google.com |

| Francisella species | Putative pan operon | panGBCD and coaX. researchgate.net |

Comparative Genomics of Pantothenic Acid Biosynthetic Operons

Comparative genomics, the analysis of genome structure and function across different species, has been instrumental in understanding the evolution and diversity of the pantothenate biosynthetic pathway. frontiersin.org By comparing the gene content and organization of the pan operon in various bacteria, researchers can identify conserved core components and species-specific adaptations. researchgate.netresearchgate.net

These analyses have revealed that while the core enzymatic steps are generally conserved, the specific genes and their arrangement can vary. researchgate.netresearchgate.net For instance, some bacteria may possess alternative enzymes for certain steps or have additional genes within the operon that are not found in others. researchgate.netresearchgate.net This variation can reflect the different metabolic lifestyles and environments of these organisms.

The concept of a "pan-genome," which encompasses the entire set of genes within a clade, is particularly relevant here. wikipedia.org The pantothenate biosynthetic genes can be part of the core genome (present in all strains), the shell genome (present in several strains), or the cloud genome (present in only one or a few strains). wikipedia.org The distribution of these genes can provide insights into their evolutionary history, including events of horizontal gene transfer. researchgate.net

Comparative genomics has also been crucial in identifying the pantothenate biosynthetic genes in eukaryotes, including humans, by searching for homologues of the bacterial genes. researchgate.net This approach has led to the successful identification and functional verification of the human genes encoding the enzymes for the conversion of pantothenate to CoA. researchgate.net

Analytical Methodologies for Des 2,4 Dihydroxy Pantothenic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of pantothenic acid and its related compounds, enabling their separation from complex matrices and precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pantothenic acid and its analogs due to its accuracy, specificity, and versatility. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode employed.

Stationary Phases: C18-bonded silica (B1680970) columns are frequently utilized for the separation of pantothenic acid and related substances. jfda-online.comscholarsresearchlibrary.com Good separation has been achieved on columns such as Hypersil ODS and Cosmosil C18. scholarsresearchlibrary.comnih.gov For specific applications like separating enantiomers of related compounds, chiral stationary phases based on amylose (B160209) tris(3,5-dimethylphenylcarbamate) have proven effective. researchgate.net

Mobile Phases: The mobile phase typically consists of an aqueous buffer and an organic modifier. Common mobile phases include mixtures of methanol (B129727) or acetonitrile (B52724) with an acidic aqueous solution, such as potassium dihydrogen phosphate (B84403) adjusted to an acidic pH (e.g., pH 2.2 or 2.5) with phosphoric acid. jfda-online.comscholarsresearchlibrary.com

Detection: UV detection is standard for these compounds, which lack a strong chromophore. Detection is typically performed at low wavelengths, such as 204 nm, 210 nm, or 214 nm, to achieve adequate sensitivity. jfda-online.comscholarsresearchlibrary.comnih.gov

Method Validation: Developed HPLC methods are validated according to ICH guidelines, demonstrating linearity, precision, accuracy, and robustness, making them suitable for routine analysis. scholarsresearchlibrary.comnih.gov

Table 1: Examples of HPLC Conditions for Pantothenate Analysis

| Parameter | Method 1 jfda-online.com | Method 2 scholarsresearchlibrary.com |

|---|---|---|

| Column | C18 | Cosmosil C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile & 0.025 M KH₂PO₄ (pH 2.5) | Methanol & KH₂PO₄ buffer (pH 2.2) (30:70 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 204 nm | PDA at 210 nm |

| Retention Time | 5.3 min (Calcium Pantothenate) | 4.5 min (Calcium Pantothenate) |

Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly sensitive and specific method for the determination of pantothenic acid and its derivatives, though it requires a derivatization step to increase the volatility of these polar analytes.

Derivatization: Silylation is a common derivatization technique used to make the compounds suitable for GC analysis. Reagents such as bis-trimethylsilyltri-fluoroacetamide (BSTFA) are used to convert the polar hydroxyl groups into nonpolar trimethylsilyl (B98337) ethers. nih.govnih.gov This allows the compounds to be volatilized without thermal decomposition.

Separation and Detection: The silylated derivatives are separated on a capillary column, such as a DB-5, and detected by a mass spectrometer. nih.gov The mass spectrometer provides high selectivity, and operating in Selected-Ion Monitoring (SIM) mode allows for the sensitive quantification of target analytes, capable of detecting picogram quantities. nih.gov

Applications: GC-MS has been successfully applied to the simultaneous determination of pantothenic acid in biological samples and food. jfda-online.comnih.gov Furthermore, stable isotope dilution assays using GC-MS provide a high degree of accuracy for quantification by using a labeled internal standard. nih.gov

Table 2: GC-MS Method Parameters for Vitamin Analysis

| Parameter | Details nih.gov |

|---|---|

| Derivatization Reagent | bis-trimethylsilyltri-fluoroacetamide (BSTFA) |

| Solvent | Tetrahydrofuran (ThF) |

| Column | Fused-silica capillary column (DB-5) |

| Detection Mode | Mass Spectrometry (Selected-Ion Monitoring - SIM) |

| Sensitivity | 50 pg for Panthenol derivative |

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of pantothenic acid and its analogs, offering superior sensitivity and selectivity compared to conventional HPLC-UV methods, especially in complex matrices. rsc.orgnih.gov

Chromatography: Separation is typically achieved using a reversed-phase C18 column. nih.govphenomenex.com The mobile phase is often a simple gradient system of water and acetonitrile containing a small amount of an acidifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape and ionization efficiency. rsc.orgnih.gov

Ionization and Detection: Electrospray ionization (ESI) in the positive ion mode is commonly used. nih.gov Detection by a tandem mass spectrometer (MS/MS), such as a quadrupole instrument, operating in Multiple Reaction Monitoring (MRM) mode provides high specificity and minimizes matrix interference. rsc.org

Quantitative Analysis: This method allows for robust quantification, with a linear range typically from 0.5 to 10 µg/mL. nih.gov The use of a suitable internal standard, such as hopantenic acid, is crucial for accurate results. nih.gov The detection limit for pantothenic acid can be as low as 800 pg. nih.gov

Table 3: LC-MS/MS Protocol for Pantothenic Acid Determination

| Parameter | Details nih.gov |

|---|---|

| Column | C18 narrow-bore |

| Mobile Phase | Water/Acetonitrile gradient with 0.025% TFA |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Detection | Mass Spectrometry (Single Ion Monitoring at m/z 220) |

| Internal Standard | Hopantenic acid |

| Detection Limit | 800 pg |

Spectroscopic Methods for Detection and Structural Confirmation in Research

Spectroscopic techniques are indispensable for confirming the chemical structure of analytes and for studying their behavior in biological systems, such as during enzymatic reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for unambiguous structure elucidation. In the context of metabolic research, its power is greatly enhanced by isotopic labeling.

Structural Confirmation: 1D and 2D NMR experiments provide detailed information about the chemical environment of each atom (¹H, ¹³C) in the molecule, allowing for the confirmation of the structure of Des-2,4-dihydroxy pantothenic acid and distinguishing it from other isomers or related compounds. Experimental ¹H NMR spectra for the parent pantothenic acid are available in public databases and serve as a reference. hmdb.ca

Isotopic Labeling: To overcome challenges like signal overlap and low sensitivity, especially when studying the compound in a complex biological system, isotopic labeling is employed. scispace.comsigmaaldrich.com Specific labeling involves enriching selected sites with NMR-active isotopes (e.g., ¹³C, ¹⁵N), which 'turns on' their signals, while the rest of the molecule remains 'NMR-invisible'. scispace.comresearchgate.net This approach can be used to trace the metabolic fate of this compound or to study its interaction with enzymes.

Reverse Labeling: Conversely, reverse labeling uses unlabeled precursors in a growth medium that is otherwise rich in stable isotopes, effectively 'turning off' the NMR signals from specific residues, which helps in simplifying complex spectra. sigmaaldrich.comresearchgate.net These advanced NMR techniques are pivotal for detailed mechanistic and structural studies at the atomic level. scispace.com

Table 4: Common Isotopes in NMR Labeling Studies

| Isotope | Natural Abundance | Use in NMR Studies |

|---|---|---|

| ¹H | 99.98% | Standard nucleus for NMR, provides fundamental structural information. scispace.com |

| ¹³C | 1.1% | Enrichment allows for carbon backbone tracing and structural analysis. sigmaaldrich.com |

| ¹⁵N | 0.37% | Enrichment is used to study nitrogen-containing functional groups and protein-ligand interactions. sigmaaldrich.com |

| ²H (Deuterium) | 0.015% | Used to simplify ¹H spectra by replacing protons, reducing signal overlap and broadening. nih.gov |

UV-Vis spectroscopy is a fundamental and accessible technique for monitoring the progress of enzymatic reactions in real-time. ipinnovative.com It is particularly useful in studying the enzymes involved in the pantothenate biosynthetic pathway. nih.gov

Principle: The method relies on measuring the change in light absorbance at a specific wavelength as a substrate is converted into a product by an enzyme. ipinnovative.com This allows for the determination of enzyme kinetics and activity.

Direct vs. Coupled Assays: If the reaction of interest, such as the formation of a pantothenate analog by pantothenate synthetase, does not involve a change in absorbance, the reaction can be coupled to a secondary enzyme-catalyzed reaction that does. ipinnovative.com For instance, assays for pantothenate synthetase (PanC) can be designed to monitor the consumption of ATP or to generate a fluorescent signal as an endpoint. nih.govfrontiersin.org

Applications: In the context of this compound, UV-Vis assays could be developed to study its potential as a substrate or inhibitor for enzymes in the coenzyme A biosynthetic pathway. For example, one could monitor the activity of pantothenate kinase, which phosphorylates pantothenic acid, to see if the analog interacts with the enzyme. nih.gov The NADH-linked enzyme assay, which tracks the change in absorbance at 340 nm, is a common approach for reactions involving dehydrogenases. ipinnovative.com

Table 5: Components of a Generic UV-Vis Enzymatic Assay

| Component | Description |

|---|---|

| Enzyme | The specific enzyme being studied (e.g., Pantothenate Synthetase, Pantothenate Kinase). nih.gov |

| Substrate(s) | The molecule(s) the enzyme acts upon (e.g., pantoate, β-alanine, ATP). nih.gov |

| Buffer | Maintains a constant pH for optimal enzyme activity. |

| Detection Principle | Direct measurement of product/substrate absorbance or change in absorbance of a coupled indicator (e.g., NADH at 340 nm). ipinnovative.com |

| Instrumentation | UV-Vis Spectrophotometer. ipinnovative.com |

Radiotracer Techniques for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful methodology for quantifying the rates of metabolic reactions within a biological system. The use of radiotracers, particularly isotopically labeled compounds, is central to these investigations. While direct studies on this compound are not extensively documented in publicly available literature, the principles of MFA applied to the broader pantothenate and Coenzyme A (CoA) metabolic pathways provide a clear framework for how such research would be conducted.

Stable isotope tracers, such as those containing Carbon-13 (¹³C), are frequently employed. nih.gov In a typical experiment, cells or organisms are cultured in a medium containing a ¹³C-labeled substrate, like [U-¹³C]glucose or [U-¹³C]glutamine. nih.gov As these substrates are metabolized, the ¹³C atoms are incorporated into various downstream metabolites, including intermediates of the pantothenate biosynthesis pathway. By tracking the distribution of these heavy isotopes in the metabolites using techniques like mass spectrometry, researchers can deduce the flow of carbon through the network and calculate the flux through specific reactions. nih.govbiorxiv.org This approach allows for the elucidation of complex metabolic restructurings, such as the identification of unconventional lipogenic pathways in cancer cells. nih.gov

Radioactive isotopes, such as Carbon-14 (¹⁴C), have also been instrumental in studying pantothenate metabolism. For instance, [¹⁴C]-pantothenate can be introduced into a biological system to trace its uptake and conversion into CoA. nih.gov The rate of incorporation of the radiolabel into CoA and its intermediates can be measured by separating these compounds chromatographically and quantifying their radioactivity. nih.gov Such studies have revealed regulatory mechanisms affecting CoA biosynthesis under different metabolic conditions, such as fasting versus glucose-fed states. nih.gov A radiometric-microbiological assay (RMA) has also been developed, which measures the ¹⁴CO₂ produced from the metabolism of other ¹⁴C-labeled compounds (like L-[1-¹⁴C]methionine) in the presence of pantothenic acid, providing an indirect measure of the vitamin's concentration. nih.gov

These radiotracer techniques provide invaluable quantitative data on the dynamic state of metabolic pathways. nih.gov The data generated from such experiments are essential for building and validating computational models of metabolism. nih.govbiorxiv.org

Table 1: Radiotracer Applications in Pantothenate-Related Metabolic Flux Analysis

| Radiotracer | Application | Measured Outcome | Research Finding | Citation |

|---|---|---|---|---|

| ¹³C-labeled glucose/glutamine | Metabolic Flux Analysis (MFA) in cancer cells | Isotope enrichment in TCA cycle intermediates and lipogenic precursors | Quantified restructuring of central carbon metabolism and identified a novel glucose-dependent reductive carboxylation pathway in CTP-deficient cells. | nih.gov |

| [¹⁴C]-pantothenate | Study of Coenzyme A (CoA) biosynthesis in rats | Rate of ¹⁴C incorporation into CoA in liver and heart | Glucose feeding decreased the incorporation of radioactivity into CoA, indicating regulation of the biosynthetic pathway between pantothenate and CoA. | nih.gov |

Biosensor Development for this compound Detection in Research Matrices

Biosensors are analytical devices that combine a biological recognition element with a transducer to generate a measurable signal in response to the presence of a specific analyte. The development of biosensors for this compound would likely leverage principles established for the detection of pantothenic acid and other small organic molecules. These sensors offer the potential for rapid, sensitive, and specific detection in complex research matrices. oup.comwalshmedicalmedia.com

Optical Biosensors: One prominent technology is the use of optical biosensors based on surface plasmon resonance (SPR). oup.com An SPR-based immunoassay has been successfully developed for pantothenic acid. oup.com This method involves immobilizing a ligand on a sensor chip and using a specific pantothenic acid-binding protein. The binding of free pantothenic acid from a sample inhibits the protein from binding to the chip, and this change in mass at the sensor surface is detected as a shift in the resonance angle. oup.com This technique is robust, provides rapid and reliable data, and often requires minimal sample preparation. oup.com

Electrochemical Biosensors: These sensors operate by converting the biological recognition event into an electrical signal (e.g., a change in current, potential, or impedance). nih.govmdpi.com For a compound like this compound, which has hydroxyl groups, boronic acid-based materials could serve as effective recognition elements. mdpi.com Boronic acids are known to form reversible covalent bonds with cis-diols, a structural feature that could be present or introduced into the target molecule. mdpi.com The binding event can be transduced electrochemically, for instance, by using boronic acid modified with a redox-active molecule. mdpi.com Various nanomaterials, such as carbon nanotubes or gold nanoparticles, are often used to modify the electrode surface to enhance sensitivity. mdpi.comnih.gov

Fluorescence-Based Assays: Another approach involves derivatization of the target molecule to produce a fluorescent compound. A novel fluorescence method was developed for D-panthenol, an alcohol analog of pantothenic acid, by reacting it with citric acid to form a new, highly fluorescent ring-fused 2-pyridone derivative. mdpi.com The intensity of the fluorescence is proportional to the concentration of the analyte. This principle could be adapted for this compound, provided a suitable derivatization reaction can be identified.

The performance of such biosensors is characterized by several key parameters, including the limit of detection (LOD), working range, precision, and recovery in various sample matrices. oup.com

Table 2: Performance of a Representative Biosensor for Pantothenic Acid

| Parameter | Performance Characteristic | Description | Citation |

|---|---|---|---|

| Technology | Optical Biosensor (Surface Plasmon Resonance) | Based on an inhibition immunoassay using a specific pantothenic acid-binding protein. | oup.com |

| Working Range | 10–5000 ng/mL | The range of concentrations over which the assay is accurate and precise. | oup.com |

| Limit of Detection (LOD) | 4.4 ng/mL | The lowest concentration of pantothenic acid that can be reliably distinguished from a blank sample. | oup.com |

| Precision (RSD) | 5.4–7.1% | The relative standard deviation, indicating the repeatability of the measurements across a range of concentrations. | oup.com |

Unable to Generate Article on "this compound" Due to Lack of Scientific Data

Following a comprehensive and thorough search of available scientific literature and chemical databases, no information was found on the compound specified as “this compound.” This includes searches for the compound under its likely chemical name, "N-(3,3-dimethylbutanoyl)-beta-alanine," which would be the structure resulting from the removal of the 2- and 4-hydroxyl groups from the pantoic acid moiety of pantothenic acid.

The investigation included searches for this compound as a metabolic intermediate, a synthetic analog, or a known inhibitor of pantothenic acid pathways. These efforts did not yield any relevant results, suggesting that the compound is not described in the accessible scientific literature.

The user's request specified that the article must be "thorough, informative, and scientifically accurate" and focus "solely on the chemical Compound 'this compound'". Due to the complete absence of data on this compound, it is not possible to generate content that would meet these requirements without resorting to speculation or fabrication, which would violate the core principles of scientific accuracy.

Therefore, the requested article, structured around the provided outline, cannot be created. An article on the well-documented compound Pantothenic Acid (Vitamin B5) could be generated to fit the requested outline, covering its distribution, metabolic roles, and research methodologies, should the original subject have been specified in error.

Future Directions and Emerging Research Avenues

Unexplored Enzymatic Reactions and Metabolites

The known pathway of pantothenate biosynthesis, which involves the conversion of pantoate and β-alanine to pantothenate, is well-established. nih.gov However, the possibility of alternative or undiscovered enzymatic reactions and metabolites related to Des-2,4-Dihydroxy Pantothenic Acid remains an exciting area of investigation. The pantothenate biosynthesis pathway is believed to have evolved through a "patchwork" mechanism, where enzymes were recruited from various protein families, suggesting a potential for metabolic diversity and previously uncharacterized reactions. nih.govresearchgate.net

Future research could focus on identifying novel enzymes that may act on this compound or its precursors, potentially leading to the discovery of new metabolic intermediates. The existence of multiple pantothenate kinase (PanK) isoforms in mammals (PanK1α, PanK1β, PanK2, and PanK3) hints at a complex regulatory network that may involve yet-to-be-identified metabolites. nih.gov Investigating the substrate specificity of these and other related enzymes under various physiological conditions could unveil new branches of this metabolic pathway.

Advanced Analytical Techniques for Low-Abundance Detection

A significant challenge in studying metabolites like this compound is their often low intracellular concentrations. This necessitates the development and application of highly sensitive and specific analytical techniques. While methods like high-performance liquid chromatography (HPLC) and microbiological assays have been traditionally used for pantothenic acid determination, they may lack the sensitivity for detecting trace-level intermediates. jfda-online.comsigmaaldrich.com

The advent of liquid chromatography-mass spectrometry (LC-MS/MS) has provided a more robust and sensitive tool for quantifying pantothenic acid and its derivatives. sigmaaldrich.com Future advancements in this area could involve the development of novel derivatization strategies to enhance the ionization efficiency and detection of low-abundance compounds. Furthermore, optical biosensor immunoassays, which have shown promise with a low limit of detection for pantothenic acid, could be adapted for the specific and rapid quantification of this compound and related metabolites. nih.gov

Systems Biology Approaches to Pathway Integration

Understanding the role of this compound requires a holistic view of its integration within the broader metabolic network. Systems biology approaches, which combine experimental data with computational modeling, are crucial for this purpose. nih.gov By integrating multi-omics datasets (genomics, transcriptomics, proteomics, and metabolomics), researchers can construct comprehensive models of cellular metabolism and identify how perturbations in the pantothenate pathway affect other cellular processes. e-enm.org

For instance, systems biology can help elucidate the interplay between CoA biosynthesis and other key metabolic pathways, such as the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and amino acid synthesis. nih.govnih.gov Such integrated models can predict metabolic fluxes and identify regulatory bottlenecks, offering insights into how the cell maintains CoA homeostasis under different conditions. researchgate.net These approaches have the potential to reveal previously unknown connections and regulatory mechanisms involving this compound. e-enm.orgfrontiersin.org

High-Throughput Screening for Novel Modulators of this compound Enzymes

The enzymes involved in the pantothenate and CoA biosynthesis pathway are attractive targets for the development of novel therapeutics. nih.govanu.edu.au High-throughput screening (HTS) offers a powerful platform for discovering small molecules that can modulate the activity of these enzymes. researchgate.net For example, HTS campaigns have been successfully employed to identify novel activators and inhibitors of pantothenate kinase (PanK). nih.govnih.govacs.org

Future HTS efforts could be directed towards identifying specific modulators of enzymes that interact with this compound. The development of robust and sensitive HTS assays, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or novel bead-based extraction methods, will be critical for screening large compound libraries efficiently. nih.govnih.gov The identification of such modulators would not only provide valuable research tools for probing the function of this pathway but could also pave the way for new therapeutic strategies for diseases associated with impaired CoA metabolism, such as pantothenate kinase-associated neurodegeneration (PKAN). nih.govnih.gov

In silico Modeling and Pathway Reconstruction

Computational approaches, including in silico modeling and pathway reconstruction, are invaluable for predicting and understanding the behavior of metabolic networks. researchgate.net By leveraging genomic and biochemical data, it is possible to reconstruct the pantothenate and CoA biosynthesis pathway in various organisms. researchgate.net These models can be used to simulate the effects of genetic mutations or enzyme inhibition on the production of key metabolites, including this compound.

In silico protein characterization and structure prediction can provide insights into the active sites and potential substrate-binding pockets of enzymes in the pathway. mdpi.com This information is crucial for rational drug design and for understanding the molecular basis of enzyme function. As more genomic and structural data become available, these computational models will become increasingly accurate and predictive, guiding experimental research and accelerating the discovery of new aspects of this compound metabolism. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.